2-amino-N-(prop-2-en-1-yl)-1,3-thiazole-4-carboxamide
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Overview
Description
2-Amino-N-(prop-2-en-1-yl)-1,3-thiazole-4-carboxamide, also known as 2-Amino-1,3-thiazole-4-carboxamide, is an important organic compound used in a variety of scientific research applications. It is an important building block in many organic syntheses, and its unique properties have made it a popular choice for research in many different fields.
Scientific Research Applications
Synthesis Methods
Chemoselective Thionation-Cyclization : An efficient route for synthesizing 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, which might include compounds similar to 2-amino-N-(prop-2-en-1-yl)-1,3-thiazole-4-carboxamide, is reported using chemoselective thionation-cyclization mediated by Lawesson's reagent (S. V. Kumar, G. Parameshwarappa, H. Ila, 2013).
Solid Phase Synthesis : A study on the synthesis of 2-amino-5-carboxamide thiazole derivatives, which could include our compound of interest, on a solid phase, demonstrating potential for reasonable oral bioavailability drug properties as per Lipinski's Rule (Ye-ji Kim, Hye-Jin Kwon, Si-Yeon Han, Y. Gong, 2019).
Potential Applications in Drug Development
Antitumor Activity : The compound BMS-354825, a dual Src/Abl kinase inhibitor with a core structure similar to 2-amino-N-(prop-2-en-1-yl)-1,3-thiazole-4-carboxamide, has shown potent antitumor activity in preclinical assays, suggesting potential applications of similar compounds in cancer treatment (L. Lombardo et al., 2004).
Antimicrobial and Antifungal Activity : Various thiazole derivatives, which may have structural similarities to 2-amino-N-(prop-2-en-1-yl)-1,3-thiazole-4-carboxamide, have been investigated for antimicrobial and antifungal activities, showing potential for development into antibiotics and antifungal agents (S. Basavarajaiah, B. Mruthyunjayaswamy, 2008).
Potential in Cardiotropic Drug Development : Research into 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine derivatives, closely related to the compound , has shown promise in the development of antihypertensive and cardiotropic drugs (I. Drapak et al., 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-amino-N-prop-2-enyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c1-2-3-9-6(11)5-4-12-7(8)10-5/h2,4H,1,3H2,(H2,8,10)(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVFKNAQEYREAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CSC(=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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